Acetyl-d3 L-Carnitine Hydrochloride

Overview

Description

Acetyl-L-carnitine-d3 (chloride) is a deuterated form of acetyl-L-carnitine, an acetylated derivative of the essential mitochondrial metabolite L-carnitine. This compound is often used as an internal standard for the quantification of L-acetylcarnitine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Mechanism of Action

Target of Action

Acetyl-d3 L-Carnitine Hydrochloride, also known as Acetyl-L-carnitine-d3-1 (hydrochloride), is an acetylated form of the essential mitochondrial metabolite L-carnitine . It is catabolized by plasma esterases into carnitine . The primary targets of this compound are the mitochondria, where it assists in fatty acid metabolism .

Mode of Action

The compound facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . This process is crucial for the production of energy in the body. Additionally, it enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .

Biochemical Pathways

This compound plays a significant role in the fatty acid oxidation pathway. By transporting acetyl-CoA into the mitochondria, it contributes to the breakdown of fatty acids for energy production . It also influences the production of acetylcholine, a neurotransmitter essential for brain function .

Result of Action

The action of this compound results in enhanced energy production through fatty acid metabolism . It also stimulates the synthesis of proteins and membrane phospholipids . Furthermore, it may have potential therapeutic effects on conditions such as neuropathy, depression, and dementia .

Biochemical Analysis

Biochemical Properties

Acetyl-d3 L-Carnitine Hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is involved in the transport of long-chain fatty acids across the inner mitochondrial membrane, a process crucial for energy production . This interaction involves the enzyme carnitine palmitoyltransferase, which converts this compound and Coenzyme A into Acyl-CoA and L-Carnitine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to upregulate metabotropic glutamate receptor 2 (mGlu2) via NF-κB p65 acetylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by facilitating the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . This process enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have a high degree of stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the process of fatty acid oxidation . It also plays a role in the regulation of acetyl-CoA/CoA ratio in the Krebs cycle, which is essential for the production of ATP .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is believed to be transported across the inner blood-retinal barrier via the organic cation/carnitine transporter (OCTN2)

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, where it plays a crucial role in energy metabolism . It facilitates the transport of fatty acids into the mitochondria for oxidation, thereby contributing to energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl-L-carnitine-d3 (chloride) typically involves the acetylation of L-carnitine with deuterated acetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule. The product is then purified and converted to its chloride salt form .

Industrial Production Methods

Industrial production of acetyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic purity and chemical purity. The final product is typically formulated as a solid and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Acetyl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:

Hydrolysis: The ester bond in acetyl-L-carnitine-d3 can be hydrolyzed to produce L-carnitine and acetic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Substitution: The chloride ion can be substituted with other anions or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Hydrolysis: L-carnitine and acetic acid.

Oxidation: Carboxylic acids and other oxidized derivatives.

Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Acetyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of L-acetylcarnitine.

Biology: Studied for its role in mitochondrial function and energy metabolism.

Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathy, depression, and dementia.

Industry: Utilized in the development of pharmaceuticals and nutritional supplements.

Comparison with Similar Compounds

Similar Compounds

L-carnitine: The non-acetylated form of acetyl-L-carnitine.

Propionyl-L-carnitine: Another acylated derivative of L-carnitine with a propionyl group.

O-Acetyl-L-carnitine: A similar compound with an acetyl group but without deuterium labeling.

Uniqueness

Acetyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-labeled compounds in complex biological samples .

Biological Activity

Acetyl-d3 L-Carnitine Hydrochloride (d3-ALCAR) is a stable isotope-labeled derivative of acetyl-L-carnitine (ALCAR), which is known for its significant biological activities, particularly in energy metabolism and neuroprotection. This article explores the biological activity of d3-ALCAR, supported by research findings, data tables, and case studies.

This compound is characterized by the presence of a deuterated acetyl group, which enhances its metabolic tracing capabilities. The compound facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation and serves as a precursor for acetylcholine synthesis, thereby influencing neurotransmitter dynamics and energy metabolism in cells .

- Transport Function : d3-ALCAR acts through the carnitine shuttle, transferring acyl groups between coenzyme A (CoA) and carnitine. This process is crucial for maintaining cellular energy homeostasis by preventing the accumulation of long-chain acyl-CoAs, which can be toxic to cells .

- Neuroprotective Effects : It has been shown to exert neuroprotective effects by reducing oxidative stress and promoting mitochondrial biogenesis, which enhances neuronal survival under stress conditions .

2. Biological Functions

The biological functions of d3-ALCAR can be summarized as follows:

Case Studies

- Neuropathic Pain Management : A study involving 1773 patients demonstrated that d3-ALCAR significantly reduced pain levels in conditions such as diabetic neuropathy and chemotherapy-induced neuropathies. Patients reported improved nerve function and overall quality of life following treatment with d3-ALCAR .

- Cognitive Decline in Aging : Research indicates that supplementation with ALCAR may mitigate cognitive decline associated with aging by enhancing mitochondrial function and reducing oxidative damage in neuronal tissues .

Preclinical Studies

- In animal models, administration of d3-ALCAR has been shown to improve energy status and decrease cell death in traumatic brain injury scenarios, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

4. Pharmacokinetics

The pharmacokinetic profile of d3-ALCAR reveals its rapid absorption and distribution within the body. Studies indicate that after administration, peak plasma concentrations are achieved within approximately 30 minutes, facilitating quick onset of action for its biological effects .

5. Safety Profile

d3-ALCAR is generally considered safe for human consumption at recommended dosages. Adverse effects are typically mild and may include gastrointestinal discomfort when taken in excessive amounts (greater than 5 g/day) . Long-term studies have shown no significant adverse effects associated with regular supplementation at lower doses (up to 2000 mg/day) .

Properties

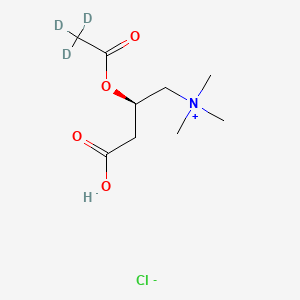

IUPAC Name |

[(2R)-3-carboxy-2-(2,2,2-trideuterioacetyl)oxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATPLOXBFFRHDN-SPMMGKNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745728 | |

| Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-62-5 | |

| Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 362049-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.